N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide
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Overview
Description
N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a methyl group at the 3-position and a butanamide moiety with two trifluoromethyl groups at the 2-position. The presence of trifluoromethyl groups imparts significant electron-withdrawing characteristics, making this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide typically involves the reaction of 3-methyl-2-aminopyridine with a suitable acylating agent that introduces the 2,2-bis(trifluoromethyl)butanamide moiety. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The presence of the pyridine ring allows for electrophilic and nucleophilic substitution reactions, which can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the pyridine ring or the butanamide moiety.
Scientific Research Applications
N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Medicine: The compound’s inhibitory properties make it a candidate for the development of new pain-relief medications and anti-inflammatory agents.
Industry: Its unique chemical properties make it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide involves its interaction with specific molecular targets, such as FAAH and COX enzymes. The compound inhibits these enzymes by binding to their active sites, thereby preventing the breakdown of fatty acid amides and reducing inflammation and pain . The presence of trifluoromethyl groups enhances the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-(pyridin-2-yl)amides and derivatives of flurbiprofen and ibuprofen that have been modified to enhance their inhibitory properties . Examples include:
- N-(pyridin-2-yl)amides
- Flu-AM1 (a derivative of flurbiprofen)
- Ibu-AM5 (a derivative of ibuprofen)
Uniqueness
N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide is unique due to the presence of two trifluoromethyl groups, which significantly enhance its electron-withdrawing properties and reactivity. This makes it particularly effective as an enzyme inhibitor and a versatile building block in organic synthesis.
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6N2O/c1-3-10(11(13,14)15,12(16,17)18)9(21)20-8-7(2)5-4-6-19-8/h4-6H,3H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDPIDDXZFXVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=N1)C)(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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